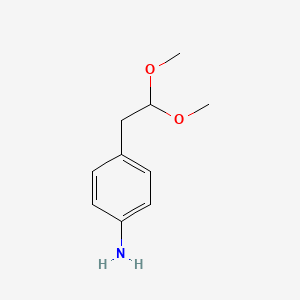
4-(2,2-二甲氧基乙基)苯胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,2-Dimethoxyethyl)aniline is an organic compound with the molecular formula C10H15NO2. It is a derivative of aniline, where the aniline nitrogen is substituted with a 2,2-dimethoxyethyl group. This compound is known for its unique chemical properties and is used in various scientific research applications, including drug synthesis, organic electronics, and catalysis.
科学研究应用
4-(2,2-Dimethoxyethyl)aniline is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and polymers.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It is involved in the synthesis of drug candidates and therapeutic agents.
Industry: The compound finds applications in organic electronics, catalysis, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Dimethoxyethyl)aniline can be achieved through several methods. One common approach involves the reduction of nitrobenzene derivatives followed by alkylation. For instance, nitrobenzene can be reduced to aniline using reducing agents such as zinc, tin, or iron in the presence of hydrochloric acid . The resulting aniline can then undergo alkylation with 2,2-dimethoxyethanol under acidic conditions to yield 4-(2,2-Dimethoxyethyl)aniline.
Industrial Production Methods
In an industrial setting, the production of 4-(2,2-Dimethoxyethyl)aniline may involve continuous flow processes to ensure high yield and purity. The use of catalytic hydrogenation for the reduction step and optimized reaction conditions for the alkylation step are crucial for large-scale production .
化学反应分析
Types of Reactions
4-(2,2-Dimethoxyethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the aniline group or the dimethoxyethyl side chain.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .
作用机制
The mechanism of action of 4-(2,2-Dimethoxyethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various reactions, facilitating the formation of new chemical bonds. Its unique structure allows it to participate in diverse chemical transformations, making it valuable in synthetic chemistry .
相似化合物的比较
Similar Compounds
Aniline: The parent compound, aniline, lacks the 2,2-dimethoxyethyl group and has different reactivity and applications.
N-Methylaniline: This compound has a methyl group instead of the 2,2-dimethoxyethyl group, leading to variations in chemical behavior.
N-Ethylaniline: Similar to N-methylaniline but with an ethyl group, it also exhibits distinct properties compared to 4-(2,2-Dimethoxyethyl)aniline.
Uniqueness
4-(2,2-Dimethoxyethyl)aniline is unique due to its 2,2-dimethoxyethyl substitution, which imparts specific electronic and steric effects. These effects influence its reactivity and make it suitable for specialized applications in research and industry.
属性
IUPAC Name |
4-(2,2-dimethoxyethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-12-10(13-2)7-8-3-5-9(11)6-4-8/h3-6,10H,7,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMTBZWCYAQYHBL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC1=CC=C(C=C1)N)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90592560 |
Source


|
| Record name | 4-(2,2-Dimethoxyethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90592560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
392630-73-8 |
Source


|
| Record name | 4-(2,2-Dimethoxyethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90592560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

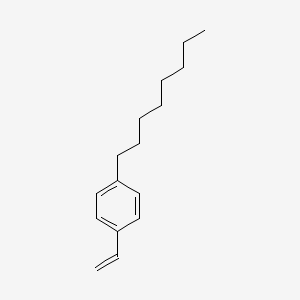

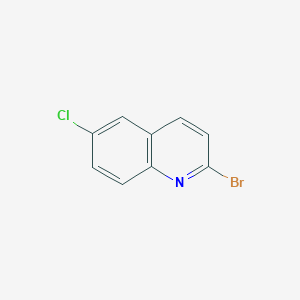
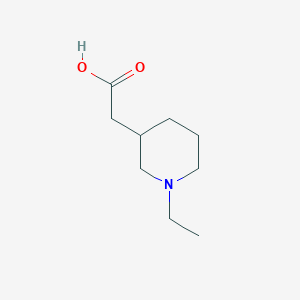


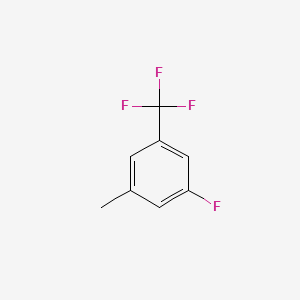
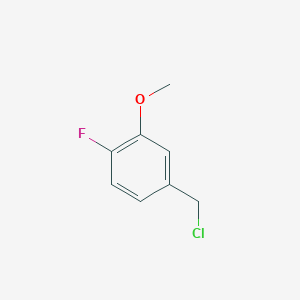


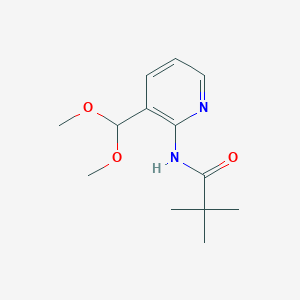
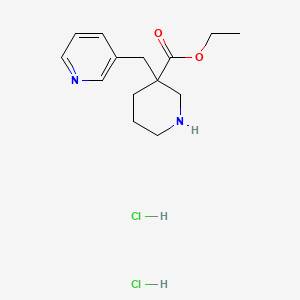
![[4-(3,5-Dichlorophenyl)Phenyl]Methylamine Hydrochloride](/img/structure/B1356796.png)
